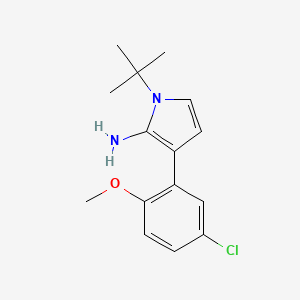
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, which include a tert-butyl group, a chloro-substituted methoxyphenyl group, and an amine group attached to the pyrrole ring.
Preparation Methods
The synthesis of 1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the chloro and methoxy groups can be added through electrophilic aromatic substitution reactions.
Amine Functionalization: The amine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by an amine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine can be compared with other similar compounds, such as:
1-tert-butyl-3-(5-bromo-2-methoxyphenyl)-1H-pyrrol-2-amine: Similar structure but with a bromo group instead of a chloro group.
1-tert-butyl-3-(5-chloro-2-ethoxyphenyl)-1H-pyrrol-2-amine: Similar structure but with an ethoxy group instead of a methoxy group.
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19ClN2O |
|---|---|
Molecular Weight |
278.78 g/mol |
IUPAC Name |
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)pyrrol-2-amine |
InChI |
InChI=1S/C15H19ClN2O/c1-15(2,3)18-8-7-11(14(18)17)12-9-10(16)5-6-13(12)19-4/h5-9H,17H2,1-4H3 |
InChI Key |
OBTWJURBASNTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1N)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


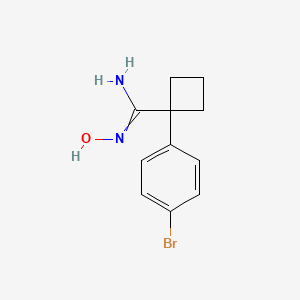


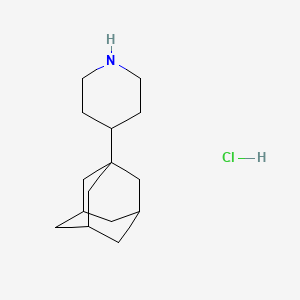
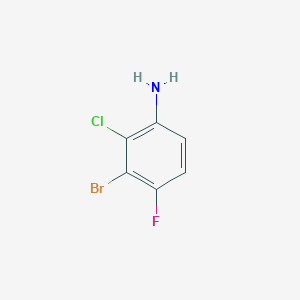
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
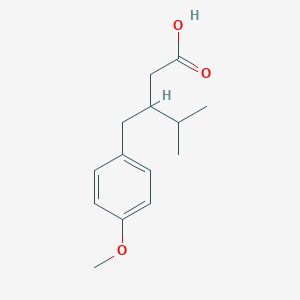
![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
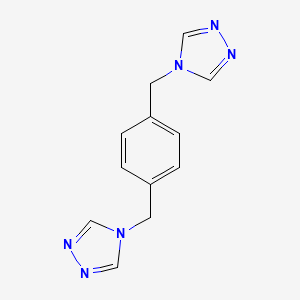

![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)

